molecular formula C15H17N5O3 B12936896 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one CAS No. 16208-05-2

9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one

Cat. No.: B12936896
CAS No.: 16208-05-2
M. Wt: 315.33 g/mol
InChI Key: KHFAJWDPVWQVSY-UHFFFAOYSA-N
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Description

9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of the bis(2-hydroxyethyl)amino group enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable molecule in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.

Scientific Research Applications

9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one involves its ability to interact with biological macromolecules. The compound can bind to nucleic acids, influencing DNA and RNA synthesis and function. It may also interact with specific proteins, modulating their activity and affecting cellular processes. The bis(2-hydroxyethyl)amino group plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one: Unique due to its specific functional groups and structure.

    9-(4-(Dimethylamino)phenyl)-1H-purin-6(9H)-one: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino.

    9-(4-(Amino)phenyl)-1H-purin-6(9H)-one: Contains an amino group, offering different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its bis(2-hydroxyethyl)amino group, which enhances its solubility, reactivity, and potential for forming hydrogen bonds. This makes it particularly valuable in biochemical and medicinal research, where such properties are crucial for effective interactions with biological molecules.

Properties

CAS No.

16208-05-2

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

9-[4-[bis(2-hydroxyethyl)amino]phenyl]-1H-purin-6-one

InChI

InChI=1S/C15H17N5O3/c21-7-5-19(6-8-22)11-1-3-12(4-2-11)20-10-18-13-14(20)16-9-17-15(13)23/h1-4,9-10,21-22H,5-8H2,(H,16,17,23)

InChI Key

KHFAJWDPVWQVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCO)CCO

Origin of Product

United States

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